AZ7328

Catalog No.
S548348
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ7328

Product Name

AZ7328

IUPAC Name

NONE

solubility

Soluble in DMSO, not in water

Synonyms

AZ7328; AZ-7328; AZ 7328.

The exact mass of the compound AZ7328 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZ7328 is a highly potent, ATP-competitive pan-AKT (Protein Kinase B) inhibitor that selectively targets all three AKT isoforms. In isolated enzyme assays, it demonstrates an IC50 of < 50 nM, ensuring robust blockade of the kinase active site [1]. Unlike allosteric modulators, AZ7328 binds directly to the ATP-binding pocket, effectively suppressing downstream signaling events such as GSK3β phosphorylation with a cellular IC50 of approximately 91 nM in PTEN-null models [1]. In procurement and assay design, AZ7328 is prioritized as a high-fidelity pharmacological tool for investigating PI3K/AKT/mTOR pathway dependencies, particularly in PIK3CA-mutated or PTEN-deficient cellular models where highly selective, ATP-competitive blockade with low off-target toxicity is required [2].

Substituting AZ7328 with generic allosteric AKT inhibitors (such as MK-2206) or broad-spectrum PI3K inhibitors fundamentally alters assay outcomes due to differing mechanisms of kinase inhibition and compensatory cellular feedback loops [1]. While allosteric inhibitors rely on conformational changes at the pleckstrin homology (PH) domain and prevent membrane localization, AZ7328’s ATP-competitive nature ensures direct active-site blockade. This specific mechanism leads to the characteristic hyperphosphorylation of AKT at regulatory sites while completely ablating downstream substrate activity, a critical biomarker divergence in targeted therapeutic screening [1]. Furthermore, AZ7328 specifically triggers a pronounced, cytostatic autophagic response rather than immediate apoptosis in certain urothelial models; substituting it with an alternative inhibitor fails to replicate this precise phenotypic signature, thereby compromising the reproducibility of combinatorial efficacy studies involving autophagy inhibitors [2].

Pan-AKT Isoform Enzymatic Inhibition

In isolated enzyme assays, AZ7328 demonstrates potent pan-AKT inhibition, effectively targeting all three AKT isoforms with an IC50 of < 50 nM. This provides a highly efficient active-site blockade compared to older generation kinase inhibitors that exhibit variable affinity across AKT1, AKT2, and AKT3 [1].

Evidence DimensionEnzymatic IC50 across AKT isoforms
Target Compound Data< 50 nM for all three AKT isoforms
Comparator Or BaselineIsoform-selective or older generation AKT inhibitors (variable IC50s > 100 nM)
Quantified DifferenceUniform sub-50 nM potency across all isoforms
ConditionsIsolated enzyme kinase assays

Ensures complete and reproducible blockade of the AKT signaling node regardless of isoform redundancy in the target cell line.

Cellular Potency in PTEN-Null Resistance Models

AZ7328 maintains high cellular permeability and target engagement in highly resistant, PTEN-null models. It successfully inhibits the phosphorylation of downstream target GSK3β in PTEN-null MDA-MB-468 breast cancer cells with an IC50 of 91 nM, demonstrating superior intracellular efficacy compared to standard allosteric inhibitors that struggle with hyperactivated pathway dynamics [1].

Evidence DimensionCellular IC50 for GSK3β phosphorylation inhibition
Target Compound Data91 nM
Comparator Or BaselineStandard allosteric AKT inhibitors in hyperactivated models
Quantified DifferenceSub-100 nM cellular potency in a highly resistant PTEN-null environment
ConditionsPTEN-null MDA-MB-468 cell line assay

Validates the compound's utility for researchers procuring inhibitors specifically for aggressive, mutation-driven cancer models.

Mechanistic Divergence: ATP-Competitive vs. Allosteric Inhibition

Unlike the allosteric inhibitor MK-2206, which prevents AKT membrane localization, the ATP-competitive nature of AZ7328 leads to a distinct biochemical signature: it induces hyperphosphorylation of AKT at regulatory sites while simultaneously ablating downstream substrate activity. This decoupling is essential for assays designed to isolate active-site dynamics from membrane-binding events [1].

Evidence DimensionAKT phosphorylation status post-inhibition
Target Compound DataInduces AKT hyperphosphorylation while blocking downstream targets
Comparator Or BaselineMK-2206 (Allosteric inhibitor; reduces AKT phosphorylation)
Quantified DifferenceFundamental divergence in upstream biomarker presentation (hyperphosphorylation vs. dephosphorylation)
ConditionsIn vitro immunoblotting of AKT and downstream substrates

Crucial for assay design, as buyers must select AZ7328 when investigating ATP-pocket dynamics without disrupting upstream kinase-membrane interactions.

Combinatorial Synergy via Autophagic Conversion

AZ7328 monotherapy induces a cytostatic autophagic response in PIK3CA-mutant bladder cancer cells. However, when combined with autophagy inhibitors (e.g., chloroquine or 3-MA), the cellular response is quantitatively converted from cytostasis to robust apoptosis, a synergistic effect not reliably replicated by non-specific kinase inhibitors [1].

Evidence DimensionApoptotic induction rate
Target Compound DataHigh apoptosis induction when combined with autophagy inhibitors
Comparator Or BaselineAZ7328 monotherapy (primarily cytostatic / minimal apoptosis)
Quantified DifferenceSignificant shift from autophagic survival to apoptotic cell death
ConditionsPIK3CA-mutant human bladder cancer cell lines

Establishes AZ7328 as the preferred baseline compound for developing dual-inhibition screening panels targeting chemoresistant cancers.

High-Throughput Screening (HTS) for Combinatorial Oncology Therapies

Due to its specific induction of cytostatic autophagy, AZ7328 is the optimal baseline AKT inhibitor for HTS platforms designed to identify synergistic effects with mTOR or autophagy inhibitors (such as chloroquine). Its predictable sub-50 nM potency ensures reproducible baseline suppression of the PI3K/AKT axis [1].

Kinase Mechanism and Feedback Loop Assays

Researchers investigating the decoupling of kinase active-site function from membrane localization should procure AZ7328. Its ATP-competitive mechanism induces AKT hyperphosphorylation while inhibiting downstream targets, providing a distinct biochemical contrast to allosteric inhibitors like MK-2206 [2].

Predictive Biomarker Validation in PIK3CA-Mutant Models

AZ7328 is highly effective in stratifying cell line sensitivity based on PIK3CA mutation status. Its robust cellular efficacy in PTEN-null and mutation-driven environments (e.g., IC50 of 91 nM for GSK3β phosphorylation) makes it an essential tool compound for validating predictive biomarkers in urothelial and prostate cancer research [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Dickstein RJ, Nitti G, Dinney CP, Davies BR, Kamat AM, McConkey DJ. Autophagy  limits the cytotoxic effects of the AKT inhibitor AZ7328 in human bladder cancer  cells. Cancer Biol Ther. 2012 Nov;13(13):1325-38. doi: 10.4161/cbt.21793. Epub 2012 Aug 16. PubMed PMID: 22895070; PubMed Central PMCID: PMC3493441.

Explore Compound Types